molecular formula C13H16N2O2 B13351651 (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione

Cat. No.: B13351651
M. Wt: 232.28 g/mol
InChI Key: DZTKNEGTYYCOAH-ZJUUUORDSA-N
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Description

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione is a chiral compound with potential applications in various fields of chemistry and biology. This compound features a piperazine ring substituted with benzyl and methyl groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from D-glutamine, the compound can be synthesized through a series of steps involving protection, cyclization, and deprotection reactions . The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl positions, using reagents such as alkyl halides or nucleophiles like amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pressures, and solvent systems.

Major Products

The major products formed from these reactions depend on the specific reaction type For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound

Scientific Research Applications

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of (3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione is unique due to its specific stereochemistry and the presence of both benzyl and methyl groups on the piperazine ring. This combination of features makes it a valuable compound for studying stereochemical effects and for use in various synthetic and biological applications.

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

(3R,6S)-1-benzyl-3,6-dimethylpiperazine-2,5-dione

InChI

InChI=1S/C13H16N2O2/c1-9-13(17)15(10(2)12(16)14-9)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,14,16)/t9-,10+/m1/s1

InChI Key

DZTKNEGTYYCOAH-ZJUUUORDSA-N

Isomeric SMILES

C[C@@H]1C(=O)N([C@H](C(=O)N1)C)CC2=CC=CC=C2

Canonical SMILES

CC1C(=O)N(C(C(=O)N1)C)CC2=CC=CC=C2

Origin of Product

United States

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